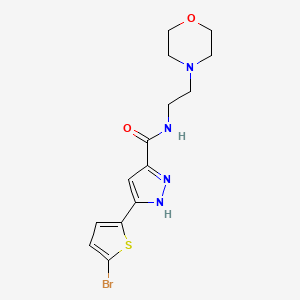
5-(5-bromo-2-thienyl)-N~3~-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-bromo-2-thienyl)-N~3~-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-2-thienyl)-N~3~-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The thiophene ring can be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Amidation: The carboxylic acid group on the pyrazole ring can be converted to the carboxamide using an amine, such as 2-morpholinoethylamine, in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding de-brominated thiophene derivative.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(5-bromo-2-thienyl)-N~3~-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide depends on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-thienyl)-N~3~-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-(5-chloro-2-thienyl)-N~3~-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
The presence of the bromine atom in 5-(5-bromo-2-thienyl)-N~3~-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs. Bromine atoms can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
Propiedades
Fórmula molecular |
C14H17BrN4O2S |
|---|---|
Peso molecular |
385.28 g/mol |
Nombre IUPAC |
5-(5-bromothiophen-2-yl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H17BrN4O2S/c15-13-2-1-12(22-13)10-9-11(18-17-10)14(20)16-3-4-19-5-7-21-8-6-19/h1-2,9H,3-8H2,(H,16,20)(H,17,18) |
Clave InChI |
PTJWZBAQABKWJY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3beta)-cholest-5-en-3-yl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B14957088.png)
![2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-furylmethyl)acetamide](/img/structure/B14957095.png)
![6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14957097.png)
![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B14957103.png)
![1-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxamide](/img/structure/B14957107.png)
![3-{(2S)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14957109.png)
![ethyl 3-{6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B14957111.png)
![ethyl 3-{6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B14957112.png)
![7-[(3-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14957116.png)
![2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B14957128.png)
![1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-4-carboxamide](/img/structure/B14957156.png)
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine](/img/structure/B14957161.png)
![benzyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B14957166.png)
![6,8,8-trimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one](/img/structure/B14957185.png)
